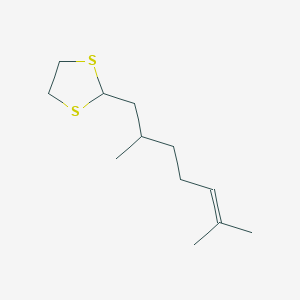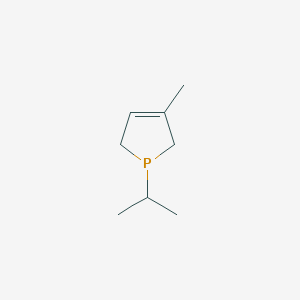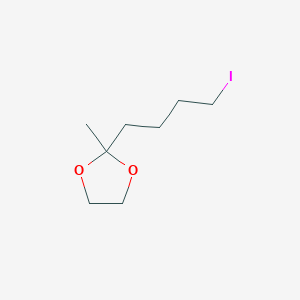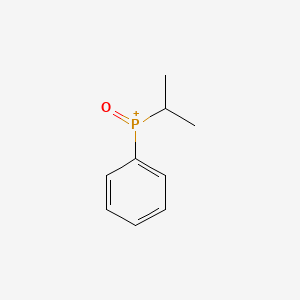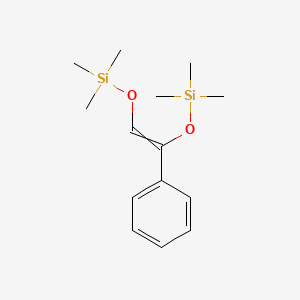
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be produced on a smaller scale for research purposes. The development of efficient and scalable production methods would be essential for its broader application in industry.
Chemical Reactions Analysis
Types of Reactions
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses have not been well-documented.
Industry: Its potential use in the production of advanced materials and as a catalyst in various industrial processes is being explored.
Mechanism of Action
The mechanism by which 2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene exerts its effects is not fully understood. its interactions with molecular targets and pathways are likely influenced by its unique structure, which allows it to participate in various chemical reactions. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,7,7-Pentamethyl-3,6-dioxa-2,7-disilaoctane
- 2,2,4,6-Tetramethyloctane
- 2,2,3,7-Tetramethyloctane
Uniqueness
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to the presence of both silicon atoms and a phenyl group in its structure This combination imparts distinct chemical properties that differentiate it from other similar compounds
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications. While further research is needed to fully understand its properties and mechanisms of action, its potential in various fields makes it a valuable subject of study.
Properties
CAS No. |
64277-60-7 |
|---|---|
Molecular Formula |
C14H24O2Si2 |
Molecular Weight |
280.51 g/mol |
IUPAC Name |
trimethyl-(1-phenyl-2-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H24O2Si2/c1-17(2,3)15-12-14(16-18(4,5)6)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI Key |
SUJFYSQALNWOCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=C(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)
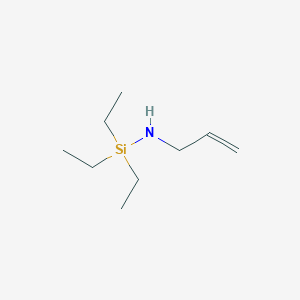
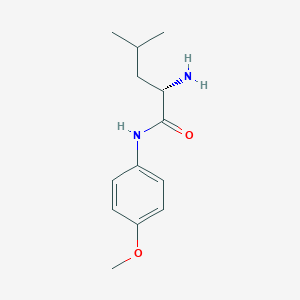
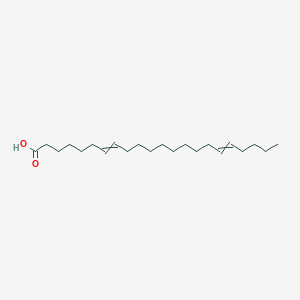

![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
